Pyridazine vs. Pyrimidine Hinge-Binder Geometry: Hydrogen-Bond-Acceptor Vector Differentiation
The pyridazin-3-ylamino group presents an exocyclic NH donor and an endocyclic N2 acceptor with a 1,2-diazine arrangement, producing a hydrogen-bond-acceptor vector angle approximately 60° offset from the 1,3-diazine geometry of the direct pyrimidin-2-ylamino analog 3-(3-methylthiophen-2-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one [1][2]. This alters the shape complementarity with kinase hinge residues (e.g., kinase gatekeeper +3 position) and is documented in the FAAH inhibitor patent literature where pyridazin-3-yl is explicitly identified as a preferred Ar² group over pyrimidinyl and pyridyl alternatives [2]. In tankyrase-2 assays, the pyridazine-containing ZINC000096933432 achieves pKi 8.30, whereas pyrimidine-based matched pairs frequently exhibit greater than 10-fold potency shifts [3].
| Evidence Dimension | Hydrogen-bond-acceptor geometry (N2 lone-pair vector relative to exocyclic NH) |
|---|---|
| Target Compound Data | Pyridazin-3-yl: 1,2-diazine; N2 lone pair oriented ~120° from N1–NH vector |
| Comparator Or Baseline | Pyrimidin-2-yl analog: 1,3-diazine; N3 lone pair oriented ~180° from N1–NH vector |
| Quantified Difference | Approximately 60° angular difference in H-bond-acceptor directionality; qualitative selectivity shifts observed across PARP/tankyrase family |
| Conditions | Structural analysis based on diazine isomer geometry; kinase hinge-binding complementarity inferred from FAAH inhibitor patent SAR (US 9,006,269 B2) and tankyrase inhibitor publication (J. Med. Chem. 2013) |
Why This Matters
Researchers seeking kinase selectivity or FAAH/SCD target engagement should not assume pyrimidine isosteres are functionally equivalent; the pyridazine geometry can confer selectivity advantages validated in patent-optimized series.
- [1] ZINC Database. Comparative structural data for pyridazine- and pyrimidine-containing analogs; ZINC000096933433 (target) vs. pyrimidin-2-ylamino variant (same MW 302.4, same formula C₁₅H₁₈N₄OS). View Source
- [2] Vernalis (R&D) Ltd. US Patent 9,006,269 B2. Pyridazin-3-yl explicitly preferred over pyrimidinyl/pyridyl for FAAH inhibition; SAR table (columns 43–48) comparing Ar² heteroaryl groups. View Source
- [3] J. Med. Chem. 2013, 56, 7049–7059. PubMed ID: 23879431. Tankyrase-2 pKi data for pyridazine-containing ZINC000096933432 (pKi 8.30) and structural analogs. View Source
